An In-depth Technical Guide to (R)-3-(Boc-amino)-3-(m-tolyl)propanoic Acid: Properties, Characterization, and Applications
An In-depth Technical Guide to (R)-3-(Boc-amino)-3-(m-tolyl)propanoic Acid: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid, a chiral building block of significant interest in pharmaceutical development. We will delve into its structural features, methods for its synthesis and characterization, and its applications in the creation of novel therapeutics. The insights provided herein are grounded in established chemical principles and analytical techniques commonly employed in the field.
Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery
(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid belongs to the class of N-protected β-amino acids. The incorporation of β-amino acid residues into peptide-based therapeutics has been shown to confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The specific stereochemistry at the β-carbon, along with the nature of the side chain—in this case, the m-tolyl group—plays a crucial role in defining the conformational preferences of the resulting peptides and their binding affinity to biological targets.[1]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[2] This allows for the selective formation of peptide bonds without interfering with other functional groups in the molecule.
Physicochemical Properties
A thorough understanding of the physical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key physicochemical properties of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₂₁NO₄ | PubChem CID: 7010254[3] |
| Molecular Weight | 279.33 g/mol | PubChem CID: 7010254[3] |
| Appearance | White to off-white solid | Inferred from related compounds[4] |
| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | |
| Solubility | The Boc group generally enhances solubility in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[4] | Specific quantitative data is not readily available. |
| Optical Rotation | Not experimentally determined for this specific compound. The (R)-enantiomer is expected to be dextrorotatory or levorotatory. | A related compound, Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid, has a specific rotation of [a]D20 = -42.2 ± 2 ° (c=0.5 in MeOH).[4] |
Computed Properties:
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem CID: 7010254[3] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 7010254[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 7010254[3] |
| Rotatable Bond Count | 6 | PubChem CID: 7010254[3] |
Synthesis and Purification
The synthesis of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid can be approached through several established synthetic routes. A common strategy involves the enantioselective synthesis of the parent β-amino acid followed by N-protection.
Illustrative Synthetic Pathway
Caption: Illustrative synthetic workflow for (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid.
Experimental Protocol for Boc Protection
This protocol is a general procedure for the N-Boc protection of amino acids and can be adapted for the synthesis of the target compound.[2]
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Dissolution: Dissolve (R)-3-amino-3-(m-tolyl)propanoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
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Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution and stir until dissolved.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent, such as ethyl acetate or diethyl ether, to remove any unreacted (Boc)₂O and other impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or KHSO₄).
-
Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
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Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and stereochemistry of (R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the m-tolyl group (aromatic protons and methyl protons), the protons of the propanoic acid backbone, and the protons of the Boc protecting group. The chemical shifts and coupling patterns will be indicative of the molecule's structure.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the carbons of the m-tolyl ring, the methyl carbon of the tolyl group, and the carbons of the propanoic acid backbone.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected [M-H]⁻ ion in negative ion mode would be at m/z 278.1.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for:
-
N-H stretch: Around 3300 cm⁻¹
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C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹
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C=O stretch (carboxylic acid): Around 1710 cm⁻¹
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C=O stretch (Boc carbamate): Around 1690 cm⁻¹
-
C-O stretch: Around 1250-1000 cm⁻¹
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of the final product.
Caption: A typical workflow for chiral HPLC analysis.
This is a representative protocol and may require optimization for the specific compound.
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Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is typically used.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape. A typical starting mobile phase could be 90:10:0.1 (v/v/v) Hexane:Isopropanol:TFA.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Analysis: The two enantiomers should elute at different retention times, allowing for the determination of the enantiomeric excess (% ee).
Applications in Drug Development
(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid is a valuable building block for the synthesis of a variety of pharmaceutical compounds.
-
Peptidomimetics: Its incorporation into peptide sequences can lead to peptidomimetics with enhanced stability and oral bioavailability.
-
Small Molecule Synthesis: The chiral nature of this compound makes it an important starting material for the asymmetric synthesis of complex small molecules. The m-tolyl group can participate in hydrophobic or π-stacking interactions within the binding pocket of a target protein.
-
Constrained Peptides: The β-amino acid structure can be used to introduce conformational constraints into peptides, which can lead to increased receptor selectivity and potency.
Conclusion
(R)-3-(Boc-amino)-3-(m-tolyl)propanoic acid is a well-defined chemical entity with properties that make it highly suitable for applications in medicinal chemistry and drug discovery. Its synthesis and characterization can be achieved through standard and reproducible laboratory techniques. As the demand for enantiomerically pure and structurally diverse building blocks continues to grow, compounds such as this will remain essential tools for the development of the next generation of therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010254, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761753, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40787390, (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225441, 2-Amino-3-(m-tolyl)propanoic acid. Retrieved January 17, 2026, from [Link].
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved January 17, 2026, from [Link].
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 17, 2026, from [Link].
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 17, 2026, from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 12). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. Retrieved January 17, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 17, 2026, from [Link].
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